4,5-Dimethylpyrimidin-2-amine
CAS No.: 1193-74-4
Cat. No.: VC20954808
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1193-74-4 |
---|---|
Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | 4,5-dimethylpyrimidin-2-amine |
Standard InChI | InChI=1S/C6H9N3/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3,(H2,7,8,9) |
Standard InChI Key | IELZPOFKHRZRGS-UHFFFAOYSA-N |
SMILES | CC1=CN=C(N=C1C)N |
Canonical SMILES | CC1=CN=C(N=C1C)N |
Introduction
Chemical Structure and Properties
Molecular Structure
4,5-Dimethylpyrimidin-2-amine belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring. The pyrimidine core contains two nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring, while the specific positioning of methyl groups at positions 4 and 5 distinguishes this compound from other aminopyrimidine derivatives. This structural arrangement contributes to its unique chemical behavior and biological interactions.
Physical and Chemical Properties
The compound has a molecular weight of 123.16 g/mol and possesses specific chemical identifiers that facilitate its recognition in scientific databases and literature. The following table summarizes the key properties of 4,5-Dimethylpyrimidin-2-amine:
Property | Value |
---|---|
IUPAC Name | 4,5-dimethylpyrimidin-2-amine |
Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
CAS Number | 1193-74-4 |
InChI Key | IELZPOFKHRZRGS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN=C(N=C1C)N |
DSSTOX Substance ID | DTXSID20282669 |
The physical state of 4,5-Dimethylpyrimidin-2-amine at room temperature and its solubility profile contribute to its handling characteristics in laboratory settings. The compound's heterocyclic nature, with its nitrogen-rich structure, influences its chemical behavior and reactivity patterns. |
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 4,5-Dimethylpyrimidin-2-amine typically involves cyclization reactions starting from acyclic precursors. Common starting materials include benzylidene acetones and ammonium thiocyanates. The synthetic process generally includes multiple steps: ring closure, aromatization, and the appropriate positioning of functional groups to achieve the desired molecular structure.
Modern Synthetic Approaches
Contemporary approaches to synthesizing 4,5-Dimethylpyrimidin-2-amine may employ more efficient methods, including microwave-assisted synthesis or catalytic processes. These methods often aim to reduce reaction times, increase yields, and minimize environmental impact through reduced solvent usage and energy consumption.
Industrial Production
Industrial production of 4,5-Dimethylpyrimidin-2-amine may utilize similar synthetic routes but optimized for large-scale efficiency. This typically involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Temperature control, reaction timing, and purification processes are carefully managed to maximize production efficiency while maintaining product purity.
Chemical Reactivity
Common Reactions
4,5-Dimethylpyrimidin-2-amine participates in various chemical reactions owing to its functional groups and heterocyclic structure. The reactivity of this compound is primarily dictated by the amino group at position 2 and the nitrogen atoms within the pyrimidine ring. Three major types of reactions characterize its chemical behavior:
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Oxidation reactions: The compound can undergo oxidation to form corresponding oxides with agents such as hydrogen peroxide or potassium permanganate.
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Reduction reactions: It can be reduced using agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
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Substitution reactions: The amino group serves as a reactive site for substitution, enabling the formation of various functionalized derivatives when treated with halogenating agents or nucleophiles.
Reaction Mechanisms
The mechanistic pathways for these reactions typically involve nucleophilic or electrophilic interactions, depending on the specific reagents and conditions. The electron-rich amino group often serves as a nucleophilic center, while the pyrimidine ring can undergo electrophilic aromatic substitution under certain conditions. These mechanisms contribute to the versatility of 4,5-Dimethylpyrimidin-2-amine as a synthetic building block.
Specialized Reactions
In more complex synthetic pathways, 4,5-Dimethylpyrimidin-2-amine can participate in condensation reactions, serving as a precursor for the construction of fused heterocyclic systems. An example is the synthesis of pyrimido[4,5-d]pyrimidone ring systems, which involves reaction sequences that build upon the pyrimidine scaffold . These specialized transformations highlight the compound's utility in heterocyclic chemistry and medicinal chemistry research.
Biological Activities
Antitrypanosomal Activity
One of the most significant biological properties of 4,5-Dimethylpyrimidin-2-amine is its antitrypanosomal activity. Research has demonstrated its effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies have shown that the compound can inhibit trypanosome proliferation, with research indicating that it may disrupt mitochondrial function in these parasites, ultimately leading to their death.
Antiplasmodial Activity
4,5-Dimethylpyrimidin-2-amine has also shown promise in combating malaria through its antiplasmodial effects. Studies have reported activity against Plasmodium falciparum, with the proposed mechanism involving inhibition of dihydrofolate reductase (DHFR), an essential enzyme for folate metabolism in the parasite. This inhibitory action disrupts the parasite's ability to synthesize DNA and ultimately leads to its death.
Enzyme Inhibition
Beyond its antiparasitic activities, 4,5-Dimethylpyrimidin-2-amine has demonstrated inhibitory effects on certain enzymes, including β-glucuronidase. This activity has implications for conditions such as colon cancer and renal diseases. The compound's specific molecular structure allows it to interact with the active sites of these enzymes, interfering with their catalytic functions.
The following table summarizes the biological activities reported for 4,5-Dimethylpyrimidin-2-amine:
Biological Activity | Target Organism/Enzyme | Reported IC50 Value | Proposed Mechanism |
---|---|---|---|
Antitrypanosomal | Trypanosoma brucei | 12 μM | Disruption of mitochondrial function |
Antiplasmodial | Plasmodium falciparum | 10 μM | Inhibition of dihydrofolate reductase |
Enzyme Inhibition | β-glucuronidase | 2.8 μM | Interference with catalytic function |
Research Applications
Pharmaceutical Development
The biological activities of 4,5-Dimethylpyrimidin-2-amine make it a compound of interest in pharmaceutical research, particularly in the development of antiparasitic agents. Its demonstrated efficacy against trypanosomes and plasmodia positions it as a potential starting point for the development of drugs targeting neglected tropical diseases such as sleeping sickness and malaria.
Synthetic Building Block
In organic chemistry, 4,5-Dimethylpyrimidin-2-amine serves as a valuable building block for the synthesis of more complex molecules. Its reactive functional groups allow for diverse modifications, enabling the creation of compound libraries for structure-activity relationship studies. The amino group, in particular, provides a versatile handle for introducing additional structural elements through various coupling reactions.
Agricultural Science
Beyond its pharmaceutical applications, 4,5-Dimethylpyrimidin-2-amine may have relevance in agricultural science as a precursor for the development of agrochemicals. The pyrimidine scaffold is found in various pesticides and herbicides, suggesting potential applications in crop protection and pest management strategies.
Structural Comparisons with Similar Compounds
Related Aminopyrimidines
4,5-Dimethylpyrimidin-2-amine shares structural similarities with other aminopyrimidines, but the specific positioning of its methyl groups distinguishes it from its structural isomers. Comparisons with compounds such as 2-aminopyrimidine (lacking methyl groups) and 4,6-dimethylpyrimidin-2-amine (with differently positioned methyl groups) reveal how subtle structural variations can influence chemical reactivity and biological activity.
Structure-Activity Relationships
The relationship between structural features and biological activities provides valuable insights for rational drug design. The following table compares 4,5-Dimethylpyrimidin-2-amine with structurally related compounds:
Compound | Structure Characteristics | Notable Differences | Biological Activity Differences |
---|---|---|---|
4,5-Dimethylpyrimidin-2-amine | Methyl groups at positions 4 and 5 | - | Reference compound |
2-Aminopyrimidine | No methyl groups | Lacks methyl substituents | Generally less biologically active |
4,6-Dimethylpyrimidin-2-amine | Methyl groups at positions 4 and 6 | Different methyl positioning | Different enzyme binding profiles |
2,4-Dimethylpyrimidin-5-amine | Amino group at position 5 | Different functional group arrangement | Altered molecular recognition properties |
These comparisons highlight how the specific positioning of methyl groups and the amino functionality impacts molecular interactions and, consequently, biological activities. This information is crucial for designing targeted modifications to enhance desired properties or mitigate unwanted effects. |
Analytical Methods
Spectroscopic Identification
Various spectroscopic techniques are employed for the identification and characterization of 4,5-Dimethylpyrimidin-2-amine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural arrangement of atoms, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern characteristic of this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods enable the quantitative determination of 4,5-Dimethylpyrimidin-2-amine in various matrices. These techniques are essential for monitoring reaction progress during synthesis, assessing product purity, and conducting pharmacokinetic studies in biological systems.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of 4,5-Dimethylpyrimidin-2-amine in its crystalline state. This technique reveals precise bond lengths, angles, and spatial arrangements, which are critical for understanding structure-function relationships and molecular interactions with biological targets.
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